Technical Monograph: 7-Fluoro-2-methylquinazolin-4-ol
Technical Monograph: 7-Fluoro-2-methylquinazolin-4-ol
Chemical Identity & Core Significance
CAS Number: 194473-03-5 Synonyms: 7-Fluoro-2-methyl-4(3H)-quinazolinone; 7-Fluoro-4-hydroxy-2-methylquinazoline Molecular Formula: C₉H₇FN₂O Molecular Weight: 178.16 g/mol
Executive Summary
7-Fluoro-2-methylquinazolin-4-ol is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate in the synthesis of bioactive molecules, particularly tyrosine kinase inhibitors (TKIs) and poly(ADP-ribose) polymerase (PARP) inhibitors. Its value lies in its structural duality: the 7-fluoro substituent enhances metabolic stability and modulates lipophilicity, while the 2-methyl group acts as a reactive handle for carbon-carbon bond formation, allowing rapid diversification of the pharmacophore.
This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for utilizing this scaffold in high-throughput drug discovery.
Structural Analysis & Tautomerism
The compound exists in a dynamic equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms. In the solid state and in polar solvents, the quinazolin-4(3H)-one (lactam) tautomer predominates. This equilibrium is pivotal for its reactivity; the lactam form is stable, while the lactim form is the species trapped during electrophilic activation (e.g., chlorination).
Physicochemical Profile
| Property | Value / Description | Significance |
| Appearance | Off-white to pale yellow solid | Purity indicator (darkening indicates oxidation). |
| Melting Point | >250 °C (dec.)[1] | Indicates strong intermolecular H-bonding network (dimerization). |
| pKa | ~9.5 (OH/NH) | Weakly acidic; deprotonation requires moderate bases (e.g., K₂CO₃). |
| Solubility | Low in water; Soluble in DMSO, DMF, hot EtOH | Requires polar aprotic solvents for efficient functionalization. |
| H-Bond Donors | 1 (NH/OH) | Critical for binding in the ATP-pocket of kinases. |
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton shift driving the lactam-lactim equilibrium and the subsequent activation pathways.
Caption: The lactam form (blue) predominates in solution, but the lactim form (red) drives chlorination reactions essential for scaffold functionalization.
Synthetic Pathways
Two primary routes are validated for high-yield synthesis. Method A is preferred for scale-up due to cost-efficiency, while Method B offers milder conditions.
Method A: Cyclization of Anthranilic Acid (The Acetylation Route)
This method utilizes 2-amino-4-fluorobenzoic acid as the starting material. The reaction proceeds via the formation of a benzoxazinone intermediate, which is subsequently ring-opened and cyclized by ammonia or formamide.
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Reagents: 2-Amino-4-fluorobenzoic acid, Acetic Anhydride (Ac₂O), Ammonium Acetate (NH₄OAc).
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Mechanism: Double acetylation
Dehydration to benzoxazinone Aminolysis Cyclization.
Protocol:
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Activation: Charge a round-bottom flask with 2-amino-4-fluorobenzoic acid (1.0 eq) and acetic anhydride (5.0 eq). Reflux for 2 hours.
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Intermediate Isolation: Concentrate in vacuo to remove excess Ac₂O. The residue is the unstable 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.
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Cyclization: Redissolve the residue in glacial acetic acid. Add anhydrous ammonium acetate (5.0 eq). Reflux for 3–4 hours.
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Work-up: Cool the mixture and pour onto crushed ice. The product precipitates as a white solid.
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Purification: Filter, wash with cold water, and recrystallize from ethanol/DMF.
Method B: Cyclocondensation of Benzamide
Ideal for small-scale library generation where the benzamide is commercially available.
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Reagents: 2-Amino-4-fluorobenzamide, Triethyl orthoacetate, catalytic p-TsOH.
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Protocol: Reflux the benzamide with triethyl orthoacetate in ethanol for 6 hours. The ethanol acts as a solvent and removes the ethanol byproduct azeotropically.
Reactivity Profile & Functionalization
The 7-fluoro-2-methylquinazolin-4-ol scaffold offers three distinct vectors for chemical modification, enabling "SAR (Structure-Activity Relationship) walking" during drug design.
Vector 1: The 4-Position (Nucleophilic Displacement)
The hydroxyl group is a poor leaving group. It must be converted to a chloride (using POCl₃ or SOCl₂) or a sulfonate. The resulting 4-chloro-7-fluoro-2-methylquinazoline is highly reactive toward nucleophiles (amines, anilines, phenols).
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Application: Introduction of the "hinge-binding" motif in kinase inhibitors (e.g., aniline substitution).
Vector 2: The 2-Methyl Group (C-H Acidity)
The methyl group at C2 is activated by the adjacent electron-deficient pyrimidine ring (similar to 2-picoline). It can be deprotonated or enolized to react with electrophiles.
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Reaction: Condensation with aromatic aldehydes to form styryl-quinazolinones .
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Utility: Extending the pharmacophore to reach hydrophobic pockets in the target protein.
Vector 3: The 7-Fluoro Substituent (SₙAr)
While fluorine is generally stable, the electron-deficient quinazoline ring activates the C7 position for Nucleophilic Aromatic Substitution (SₙAr), especially if the 4-position carries an electron-withdrawing group.
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Condition: Requires strong nucleophiles (e.g., thiols, alkoxides) and elevated temperatures.
Reactivity Map
Caption: Primary synthetic vectors. Red arrow indicates the most common first-step modification (chlorination).
Medicinal Chemistry Applications
This specific scaffold is a bioisostere of the quinoline and isoquinoline cores found in many natural products.
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Kinase Inhibitors (EGFR/VEGFR): The 4-anilinoquinazoline class (e.g., Gefitinib) relies on the N1 and N3 nitrogens to form hydrogen bonds with the ATP-binding site of the kinase. The 7-fluoro atom improves metabolic stability by blocking oxidative defluorination at a metabolically susceptible site, extending the drug's half-life.
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PARP Inhibitors: Poly(ADP-ribose) polymerase inhibitors often utilize the quinazolinone core to mimic the nicotinamide moiety of NAD+. The 2-methyl group restricts rotation, locking the molecule in a bioactive conformation that fits the PARP catalytic cleft.
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Antimicrobial Agents: Derivatives functionalized at the 2-methyl position (via styryl condensation) have shown potent antifungal activity by disrupting cell wall synthesis.
Safety & Handling (MSDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid dust formation. The 4-chloro derivative (if synthesized) is a potent skin sensitizer and lachrymator; handle with extreme care.
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Storage: Store at room temperature in a dry, inert atmosphere. The compound is stable but hygroscopic.
References
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Synthesis & Crystal Structure: 7-Fluoro-6-nitroquinazolin-4(3H)-one. National Institutes of Health (NIH) / PMC. Link
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Tautomerism & Reactivity: Quinazolinones, the Winning Horse in Drug Discovery. Molecules (MDPI). Link
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CAS Verification: 7-fluoro-2-methylquinazolin-4-ol (CAS 194473-03-5).[2] ChemSRC. Link
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Medicinal Application (Antiviral): Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives. ResearchGate. Link
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General Quinazolinone Synthesis: Green chemistry approach to the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. Taylor & Francis. Link
